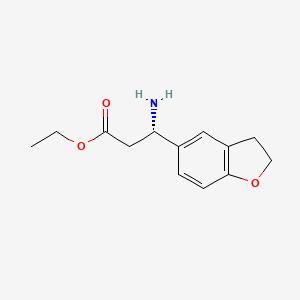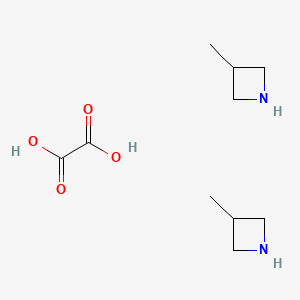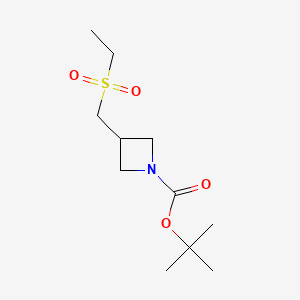
1,1-Dimethyl-3-methylidenecyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3-methylidenecyclohexane is an organic compound with the molecular formula C₉H₁₆. It is a derivative of cyclohexane, characterized by the presence of two methyl groups and a methylene group attached to the cyclohexane ring.
Métodos De Preparación
The synthesis of 1,1-Dimethyl-3-methylidenecyclohexane can be achieved through several routes. One common method involves the alkylation of cyclohexanone with methyl iodide in the presence of a strong base, followed by a Wittig reaction to introduce the methylene group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
1,1-Dimethyl-3-methylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Halogenation reactions can occur with reagents like bromine or chlorine, leading to the formation of halogenated derivatives
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3-methylidenecyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-3-methylidenecyclohexane involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used .
Comparación Con Compuestos Similares
1,1-Dimethyl-3-methylidenecyclohexane can be compared with other similar compounds, such as:
Methylidenecyclohexane: Lacks the two methyl groups present in this compound, resulting in different chemical properties and reactivity.
1,1-Dimethylcyclohexane: Lacks the methylene group, leading to differences in chemical behavior and applications.
1-Methyl-3-methylenecyclohexane:
Propiedades
Número CAS |
52291-22-2 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-methylidenecyclohexane |
InChI |
InChI=1S/C9H16/c1-8-5-4-6-9(2,3)7-8/h1,4-7H2,2-3H3 |
Clave InChI |
ZDHCJFGRHGEJBO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=C)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13908205.png)


![1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13908231.png)
![3-Tert-butyl-5-chloro-3h-imidazo[4,5-b]pyridine](/img/structure/B13908236.png)

![calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B13908249.png)


![(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13908265.png)

